molecular formula C7H10O B13892702 3-Ethynyl-3-methyloxolane CAS No. 2306125-86-8

3-Ethynyl-3-methyloxolane

Cat. No.: B13892702
CAS No.: 2306125-86-8
M. Wt: 110.15 g/mol
InChI Key: HRKFINIUELMBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-3-methyloxolane is an organic compound that belongs to the class of oxolanes. Oxolanes, also known as tetrahydrofurans, are five-membered ring ethers with a variety of applications in organic synthesis and industrial processes. The presence of an ethynyl group and a methyl group on the oxolane ring makes this compound a unique compound with distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-3-methyloxolane can be achieved through several methods. One common approach involves the alkylation of 3-methyloxolane with an ethynylating agent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the oxolane ring, followed by the addition of an ethynylating agent like ethynyl bromide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-3-methyloxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The oxolane ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted oxolane derivatives.

Scientific Research Applications

3-Ethynyl-3-methyloxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethynyl-3-methyloxolane involves its interaction with molecular targets through its ethynyl and oxolane functional groups. The ethynyl group can participate in π-π interactions and hydrogen bonding, while the oxolane ring can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to various biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-3-methyloxolane is unique due to the presence of both an ethynyl group and a methyl group on the oxolane ring. This combination imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2306125-86-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-ethynyl-3-methyloxolane

InChI

InChI=1S/C7H10O/c1-3-7(2)4-5-8-6-7/h1H,4-6H2,2H3

InChI Key

HRKFINIUELMBSJ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.